![molecular formula C23H15NO4S B14254484 1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]- CAS No. 478012-20-3](/img/structure/B14254484.png)
1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]- is a complex organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multicomponent reactions, cycloaddition reactions, and transition metal-catalyzed reactions. For instance, a Rhodium(III)-catalyzed reaction of α-iminonitriles or α-imino esters with acrylates followed by cyclization has been reported as an efficient method . Another approach involves the intramolecular condensation of benzyl azides with α-aryldiazoesters .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be optimized for yield and purity. These methods may include high-throughput synthesis techniques and the use of automated reactors to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different isoindole derivatives.
Substitution: Substitution reactions, particularly nucleophilic and electrophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like Rhodium(III) complexes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order isoindole derivatives, while reduction can produce simpler isoindole compounds.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives often involves their interaction with specific molecular targets, such as enzymes or receptors. For instance, as CK2 inhibitors, these compounds bind to the ATP-binding site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also potent CK2 inhibitors and share similar structural features.
1,2-Dihydropyrrolo[3,4-b]indol-3-ones: These derivatives are synthesized via C–H activation and aza-Michael addition reactions and have applications in medicinal chemistry.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]- stands out due to its specific substitution pattern, which imparts unique chemical properties and potential biological activities. Its ability to act as a CK2 inhibitor highlights its therapeutic potential in treating diseases associated with CK2 deregulation .
Propiedades
Número CAS |
478012-20-3 |
|---|---|
Fórmula molecular |
C23H15NO4S |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
2-(1,3-dioxo-1,3-diphenylpropan-2-yl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C23H15NO4S/c25-19(15-9-3-1-4-10-15)21(20(26)16-11-5-2-6-12-16)29-24-22(27)17-13-7-8-14-18(17)23(24)28/h1-14,21H |
Clave InChI |
GNFNCJBLSRGUPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)SN3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


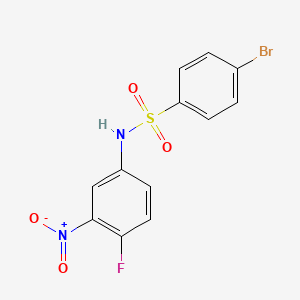
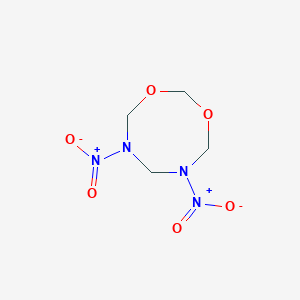
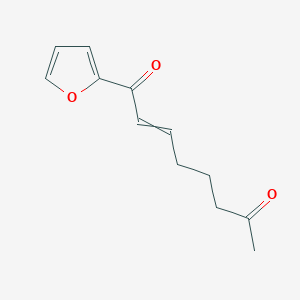
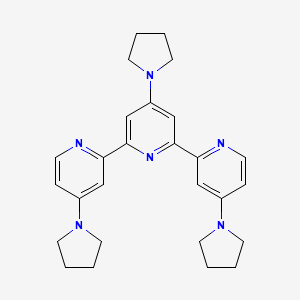
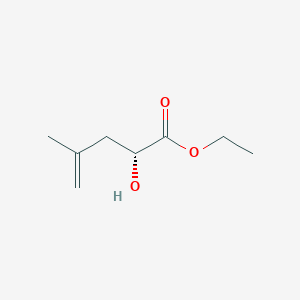
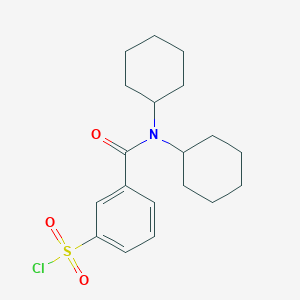
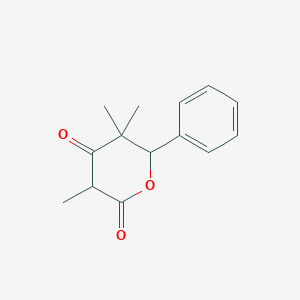
![2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride](/img/structure/B14254451.png)
![Spiro[cyclobutane-1,9'-[9H]fluoren]-3-one](/img/structure/B14254470.png)
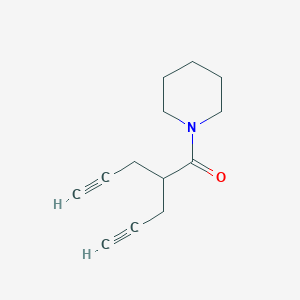
![(2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14254486.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole)](/img/structure/B14254487.png)
![1,3-Cyclohexanedione, 2,2'-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-](/img/structure/B14254488.png)
![(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol](/img/structure/B14254490.png)
